N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3S2/c9-11-7(14)4-10-18(15,16)6-3-1-2-5-8(6)13-17-12-5/h1-3,10H,4,9H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLYSGSUPSUOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381256 | |
| Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-26-6 | |
| Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 2,1,3-Benzothiadiazole-4-Sulfonyl Chloride
The primary route involves reacting 2,1,3-benzothiadiazole-4-sulfonyl chloride with 2-hydrazino-2-oxoethylamine under mildly acidic or neutral conditions. The sulfonyl chloride group undergoes nucleophilic substitution with the hydrazine derivative, forming the sulfonamide linkage.
Key Steps :
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Activation of Sulfonyl Chloride : The reaction is typically initiated in anhydrous dichloromethane (DCM) or acetonitrile at 0–5°C to minimize side reactions.
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Hydrazine Coupling : A 1:1 molar ratio of sulfonyl chloride to hydrazine derivative ensures complete conversion. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl, maintaining a pH of 7–8.
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Quenching and Isolation : The mixture is poured into ice-cwater, and the precipitate is filtered and washed with cold ethanol to remove unreacted reagents.
Example Protocol :
Two-Step Synthesis via Boc-Protected Intermediates
An alternative method employs N-Boc-protected hydrazines to enhance regioselectivity. This approach reduces side reactions during sulfonamide formation.
Procedure :
-
Boc Protection : 2-Hydrazino-2-oxoethylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding the N-Boc hydrazine derivative.
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Sulfonylation : The Boc-protected hydrazine reacts with 2,1,3-benzothiadiazole-4-sulfonyl chloride in DCM at 0°C.
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Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, affording the final product.
Advantages :
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Solvent polarity and temperature critically influence reaction kinetics and yield:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 0 → 20 | 68 | 92 |
| Acetonitrile | 0 → 20 | 72 | 94 |
| THF | 0 → 20 | 58 | 89 |
Acetonitrile outperforms DCM and THF due to its polar aprotic nature, which stabilizes charged intermediates. Reactions above 25°C result in a 15–20% yield drop due to sulfonamide hydrolysis.
Catalytic and Stoichiometric Considerations
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Coupling Agents : O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) enhances coupling efficiency in DMF, achieving 78% yield when used with DIPEA.
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Molar Ratios : A 10% excess of hydrazine derivative (1.1–1.2 eq) compensates for volatility losses.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Key Analytical Data :
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.32 (s, 1H, NH), 7.40 (d, 2H, Ar-H) | |
| ¹³C NMR | 170.2 ppm (C=O), 153.1 ppm (Ar-C) | |
| HRMS | m/z 287.3 [M+H]⁺ (calc. 287.32) | |
| IR | 3370 cm⁻¹ (N-H), 1649 cm⁻¹ (C=O) |
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
Pilot-scale trials (≥100 g) report a 12% yield reduction due to inefficient heat dissipation. Jacketed reactors with cryogenic cooling (−10°C) restore yields to 70%.
Industrial and Research Applications
The compound’s antimicrobial and anticancer properties necessitate gram-scale synthesis for preclinical trials. Current Good Manufacturing Practice (cGMP)-compliant batches utilize the Boc-protected route to meet regulatory purity standards .
Chemical Reactions Analysis
Types of Reactions
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs for the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Benzothiadiazole Sulfonamides
Key Observations :
- The hydrazino-oxoethyl group in the target compound distinguishes it from simpler alkyl or aryl substituents in analogs like N-benzyl-N-methyl or N-aminoethyl derivatives.
Key Observations :
- The absence of a C=O band in triazole derivatives (e.g., compounds [7–9] in ) contrasts with the target compound’s ketone group, which would exhibit a strong C=O absorption near 1663–1682 cm⁻¹ .
- Synthetic routes for benzothiadiazole sulfonamides often involve hydrazide intermediates or coupling reagents like PyBOP (as seen in ), suggesting shared methodologies with the target compound .
Key Observations :
- The hydrazine group in the target compound may confer redox activity or metal-chelating properties, differentiating it from purely aromatic sulfonamides like VU 0255035 or Alphazole .
- VU 0255035 demonstrates that benzothiadiazole sulfonamides can achieve high receptor subtype selectivity, suggesting the target compound’s substituents could be optimized for similar specificity .
Biological Activity
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C8H9N5O3S
- Molecular Weight : 287.32 g/mol
- Structure : The compound features a benzothiadiazole core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiadiazole have been reported to show activity against various bacterial strains. The sulfonamide group is particularly noted for its effectiveness against bacterial infections due to its mechanism of action involving the inhibition of folic acid synthesis.
Anticancer Potential
Studies have shown that benzothiadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, a study highlighted that certain benzothiadiazole derivatives inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Dose-dependent cytotoxic effects observed |
Case Study: Anticancer Activity
In a recent study published in Frontiers in Toxicology, researchers evaluated the cytotoxic effects of various benzothiadiazole derivatives, including this compound. The study found that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits promising results against Mycobacterium tuberculosis. For example, one study reported an MIC (Minimum Inhibitory Concentration) value of 0.25 µg/mL against wild-type strains of M. tuberculosis, indicating strong potential as an anti-tubercular agent.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide with high purity?
- Methodology : Synthesis typically involves coupling hydrazine derivatives (e.g., hydrazino-oxoethyl groups) to a benzothiadiazole-sulfonamide core. Key steps include:
- Hydrazine incorporation : Use hydrazine hydrate under reflux in ethanol with glacial acetic acid as a catalyst to form the hydrazino-oxoethyl moiety .
- Sulfonamide activation : React benzothiadiazole-4-sulfonyl chloride with amines under controlled pH (7–8) to avoid side reactions .
- Purification : Recrystallization in ethanol or chromatography (HPLC) to isolate the final compound .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazine coupling | Ethanol, 80°C, 6 hrs | 65–70 | ≥95% |
| Sulfonamide formation | DMF, RT, pH 8 | 75–80 | ≥98% |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : 1H/13C NMR to confirm hydrazino and sulfonamide proton environments (e.g., NH peaks at δ 8.5–9.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₀H₁₀N₆O₃S₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during hydrazino-oxoethyl coupling?
- Methodology :
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates, improving coupling efficiency from 65% to 85% .
- Catalyst screening : Test coupling agents like EDC/HOBt vs. DCC, which reduce racemization in amide bonds .
- Temperature control : Lower reaction temperatures (40–50°C) minimize decomposition of hydrazine derivatives .
- Contradiction resolution : Conflicting reports on ideal pH (6 vs. 8) suggest buffered conditions (pH 7.4) as a compromise to balance reactivity and stability .
Q. What strategies reconcile contradictory bioactivity data among benzothiadiazole-sulfonamide derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify substituents on the benzothiadiazole ring (e.g., electron-withdrawing vs. donating groups) to assess antimicrobial potency variations .
- Targeted assays : Use standardized bacterial strains (e.g., E. coli ATCC 25922) to compare MIC values under identical conditions, resolving discrepancies from variable protocols .
- Data Table :
| Derivative | Substituent | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |
|---|---|---|---|
| Parent compound | None | 16 | 32 |
| -NO₂ at C₅ | Electron-withdrawing | 8 | 16 |
| -OCH₃ at C₅ | Electron-donating | 32 | 64 |
Experimental Design Considerations
Q. How should researchers design assays to evaluate the pharmacokinetic properties of this compound?
- Methodology :
- ADMET profiling : Use in vitro Caco-2 cell monolayers to assess permeability (Papp > 1×10⁻⁶ cm/s indicates oral bioavailability) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure t₁/₂; values <30 mins suggest rapid clearance .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), focusing on sulfonamide-H-bonding with Arg98 .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-enzyme complex .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s solubility in aqueous vs. organic solvents?
- Resolution :
- pH-dependent solubility : The sulfonamide group (-SO₂NH-) exhibits higher solubility in alkaline buffers (pH > 9) due to deprotonation, while organic solvents (DMSO) dissolve the neutral form .
- Counterion effects : Hydrochloride salts (used in some studies) improve aqueous solubility by 10–20× compared to free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
